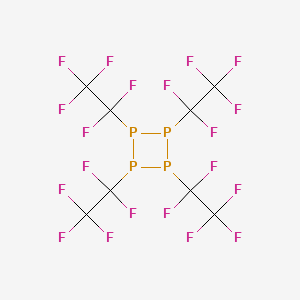
Tetraphosphetane, tetrakis(pentafluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphosphetane, tetrakis(pentafluoroethyl)- is a chemical compound with the formula C₈F₂₀P₄. It is known for its unique structure and properties, which make it an interesting subject of study in various fields of chemistry and industry .
Vorbereitungsmethoden
The synthesis of tetraphosphetane, tetrakis(pentafluoroethyl)- involves specific reaction conditions and reagents. One common method includes the reaction of phosphorus trichloride with pentafluoroethyl lithium in the presence of a solvent such as diethyl ether . The reaction typically requires controlled temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with additional purification steps to ensure the compound’s purity and stability .
Analyse Chemischer Reaktionen
Tetraphosphetane, tetrakis(pentafluoroethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which tetraphosphetane, tetrakis(pentafluoroethyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail .
Vergleich Mit ähnlichen Verbindungen
Tetraphosphetane, tetrakis(pentafluoroethyl)- can be compared with other similar compounds, such as:
Tetrakis(pentafluoroethyl)aluminate: This compound has a similar structure but contains aluminum instead of phosphorus.
Tetrakis(trifluoromethyl)borate: Another similar compound, which contains boron and is known for its use as a weakly coordinating anion in catalysis and ionic liquids.
The uniqueness of tetraphosphetane, tetrakis(pentafluoroethyl)- lies in its phosphorus core and the specific properties imparted by the pentafluoroethyl groups. These properties make it particularly valuable in applications where stability, reactivity, and specific interactions with other molecules are required .
Eigenschaften
CAS-Nummer |
35449-91-3 |
|---|---|
Molekularformel |
C8F20P4 |
Molekulargewicht |
599.95 g/mol |
IUPAC-Name |
1,2,3,4-tetrakis(1,1,2,2,2-pentafluoroethyl)tetraphosphetane |
InChI |
InChI=1S/C8F20P4/c9-1(10,11)5(21,22)29-30(6(23,24)2(12,13)14)32(8(27,28)4(18,19)20)31(29)7(25,26)3(15,16)17 |
InChI-Schlüssel |
CNHFMKKYQQSVMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)P1P(P(P1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)

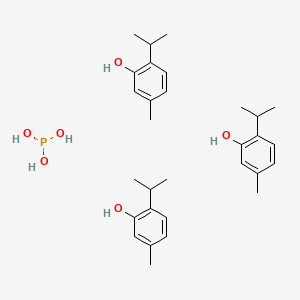

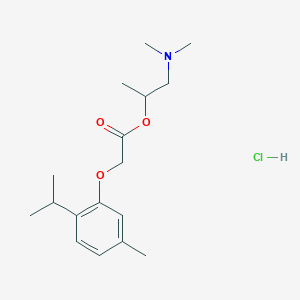
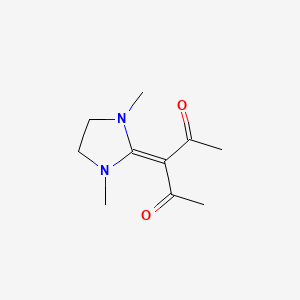

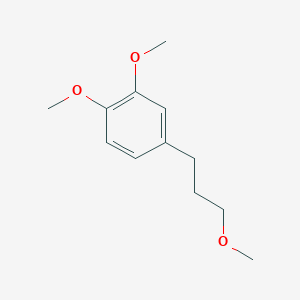
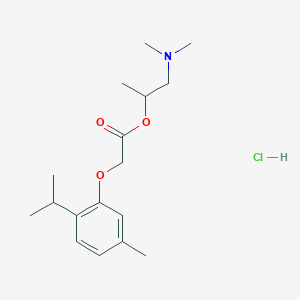
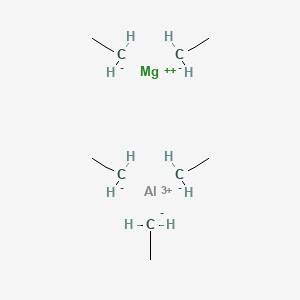
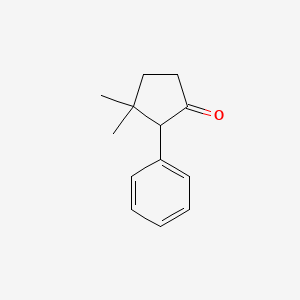
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)


